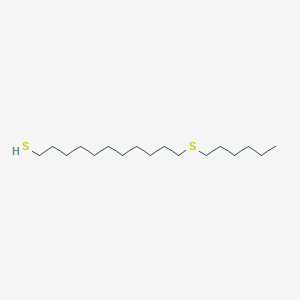
11-(Hexylsulfanyl)undecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Hexylsulfanyl)undecane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. Thiols are known for their distinctive odors and their ability to form strong bonds with metals. This compound is particularly interesting due to its long carbon chain and the presence of both a thiol and a sulfanyl group, which can impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
11-(Hexylsulfanyl)undecane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a thiol or thiolate. For instance, the reaction of 1-bromo-11-(hexylsulfanyl)undecane with sodium hydrosulfide can yield the desired thiol compound . Another approach involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed to produce the thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using readily available alkyl halides and thiourea. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethyl acetate for purification .
Analyse Des Réactions Chimiques
Types of Reactions
11-(Hexylsulfanyl)undecane-1-thiol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, and hydrogen peroxide are commonly used for the oxidation of thiols.
Reducing Agents: Zinc and hydrochloric acid are effective in reducing disulfides back to thiols.
Nucleophiles: Thiourea and sodium hydrosulfide are frequently used in the synthesis of thiols from alkyl halides
Major Products
Disulfides: Formed from the oxidation of thiols.
Thiols: Produced from the reduction of disulfides or nucleophilic substitution reactions.
Applications De Recherche Scientifique
11-(Hexylsulfanyl)undecane-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-(Hexylsulfanyl)undecane-1-thiol involves its ability to form strong bonds with metal surfaces, creating a stable monolayer. This property is utilized in various applications, including biosensors and surface modifications. The thiol group can also participate in redox reactions, which are important in biological systems and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Undecanethiol: Similar in structure but lacks the hexylsulfanyl group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a hexylsulfanyl group.
1-Dodecanethiol: Has a longer carbon chain but lacks the hexylsulfanyl group.
Uniqueness
11-(Hexylsulfanyl)undecane-1-thiol is unique due to the presence of both a thiol and a hexylsulfanyl group, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
255716-90-6 |
|---|---|
Formule moléculaire |
C17H36S2 |
Poids moléculaire |
304.6 g/mol |
Nom IUPAC |
11-hexylsulfanylundecane-1-thiol |
InChI |
InChI=1S/C17H36S2/c1-2-3-4-13-16-19-17-14-11-9-7-5-6-8-10-12-15-18/h18H,2-17H2,1H3 |
Clé InChI |
RUGSSPZAXMIGPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
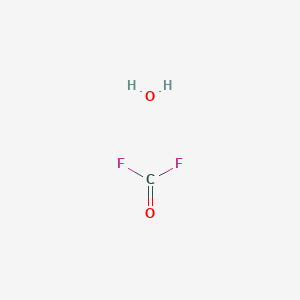
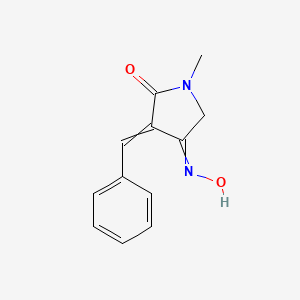

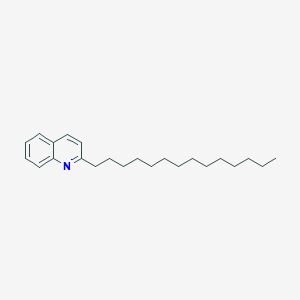
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
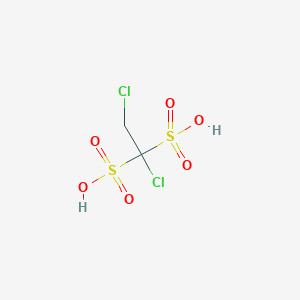
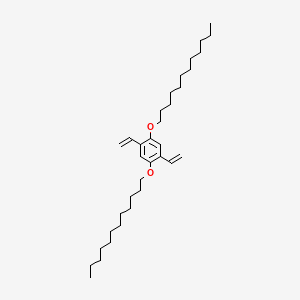


![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
